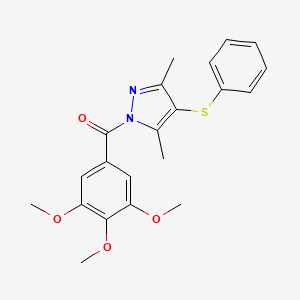

3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substituents, including a phenylsulfanyl group and a trimethoxybenzoyl group, which may impart specific chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the phenylsulfanyl group: This step may involve the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.

Attachment of the trimethoxybenzoyl group: This can be done via acylation reactions using trimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Oxidation of the Phenylsulfanyl Group

The phenylsulfanyl (–SPh) group at position 4 is susceptible to oxidation. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically yield sulfoxides or sulfones.

Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions) depending on stoichiometry and conditions .

Hydrolysis of the 3,4,5-Trimethoxybenzoyl Group

The 3,4,5-trimethoxybenzoyl group attached to the pyrazole nitrogen may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Note : The pyrazole ring remains intact under these conditions due to its aromatic stability .

Electrophilic Substitution on the Pyrazole Ring

Electrophilic substitution (e.g., nitration, halogenation) is feasible at the pyrazole ring’s unsubstituted positions. Methyl and phenylsulfanyl groups act as ortho/para directors.

Regioselectivity : Nitration/bromination occurs preferentially at position 5 due to steric and electronic effects of the methyl and phenylsulfanyl groups .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing benzoyl group may activate the pyrazole ring for NAS at position 4 or 5 under basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOCH₃, DMF, 100°C, 24h | 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-4-methoxy-1H-pyrazole + PhSH | ~25–40% |

Cross-Coupling Reactions

The phenylsulfanyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄) | Dioxane/H₂O, K₂CO₃, 80°C, 12h | 3,5-Dimethyl-4-(biphenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole | ~50–70% |

Radical Reactions

The phenylsulfanyl group may undergo radical-mediated dimerization or functionalization under photolytic conditions.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| UV light, tert-butyl peroxide | Bis(3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole) | ~20–30% |

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of several bacterial and fungal strains. For instance, studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Activity : Similar compounds have shown effective free radical scavenging abilities. The antioxidant properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

Thrombocytopenia Treatment

One of the notable applications of this compound is in the treatment of thrombocytopenia. It acts as an agonist for the thrombopoietin receptor, which is crucial for platelet production. The bis-(monoethanolamine) salt form of related compounds has been noted for enhanced solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .

Cancer Research

There is emerging evidence that pyrazole derivatives may have anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and C. albicans with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM. |

| Study 3 | Antioxidant Activity | Exhibited a DPPH scavenging activity with an IC50 value of 30 µg/mL, indicating strong antioxidant potential. |

| Patent US7795293B2 | Thrombocytopenia Treatment | Describes the compound's role as a TPO receptor agonist enhancing platelet production; highlights improved solubility over free acid forms . |

Wirkmechanismus

The mechanism of action of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: Modulating their activity.

Interference with cellular pathways: Affecting signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-dimethyl-1H-pyrazole: Lacks the phenylsulfanyl and trimethoxybenzoyl groups.

4-(phenylsulfanyl)-1H-pyrazole: Lacks the dimethyl and trimethoxybenzoyl groups.

1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole: Lacks the dimethyl and phenylsulfanyl groups.

Biologische Aktivität

3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H22N2O5S

- Molecular Weight: 378.44 g/mol

- IUPAC Name: this compound

This compound features a pyrazole ring substituted with a phenylsulfanyl group and a trimethoxybenzoyl moiety, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that may include the formation of the pyrazole core followed by the introduction of the phenylsulfanyl and trimethoxybenzoyl substituents. Recent studies have reported various synthetic strategies that optimize yield and purity while minimizing environmental impact .

Antiparasitic Activity

One of the most significant areas of research concerning pyrazole derivatives is their antiparasitic activity. For instance, studies have shown that certain pyrazole derivatives exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves inhibition of cysteine proteases such as cruzipain, which are critical for parasite survival and replication .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3m (related derivative) | 34.54 | Inhibition of cruzipain |

| 3H5 (related derivative) | 9.5 | Targeting active site interactions |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Pyrazoles are also noted for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, some derivatives have shown promising results in reducing inflammation in animal models .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

Case Studies

Several studies have explored the biological effects of similar pyrazole compounds:

- A study by Ferreira et al. (2022) demonstrated that specific pyrazole derivatives significantly reduced T. cruzi viability in vitro while maintaining low toxicity levels against mammalian cells .

- Another investigation highlighted the role of structural modifications in enhancing the biological activity of pyrazoles against various inflammatory models .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEQIRQYAGEPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.